molecular formula C12F8 B079638 Octafluorobiphenylene CAS No. 13628-92-7

Octafluorobiphenylene

Cat. No.: B079638
CAS No.: 13628-92-7
M. Wt: 296.11 g/mol
InChI Key: CQKQSUKECBDFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octafluorobiphenylene is a fluorinated aromatic compound with the molecular formula C12F8. It is a derivative of biphenylene, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and stability, making it a subject of interest in various scientific research fields.

Preparation Methods

Octafluorobiphenylene can be synthesized through the pyrolysis of tetrafluorophthalic anhydride at high temperatures. The reaction is typically carried out at 750°C under reduced pressure (0.6 ± 0.1 mm Hg). This process results in the formation of this compound along with other fluorinated by-products . Industrial production methods may involve similar high-temperature pyrolysis techniques, ensuring the purity and yield of the desired compound.

Chemical Reactions Analysis

Comparison with Similar Compounds

Octafluorobiphenylene can be compared with other fluorinated aromatic compounds, such as hexafluorobenzene and perfluorobiphenyl. While hexafluorobenzene has six fluorine atoms attached to a benzene ring, this compound has eight fluorine atoms attached to a biphenylene structure, providing it with unique electronic and steric properties . Perfluorobiphenyl, on the other hand, has a similar structure to this compound but with all hydrogen atoms replaced by fluorine atoms. The presence of additional fluorine atoms in this compound enhances its reactivity and stability compared to these similar compounds .

Conclusion

This compound is a versatile fluorinated compound with significant applications in various scientific fields Its unique chemical properties, stability, and reactivity make it a valuable building block for the synthesis of advanced materials and potential applications in biology and medicine

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octafluorobiphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKQSUKECBDFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379720
Record name Octafluorobiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13628-92-7
Record name Octafluorobiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octafluorobiphenylene
Reactant of Route 2
Reactant of Route 2
Octafluorobiphenylene
Reactant of Route 3
Reactant of Route 3
Octafluorobiphenylene
Reactant of Route 4
Reactant of Route 4
Octafluorobiphenylene
Reactant of Route 5
Reactant of Route 5
Octafluorobiphenylene
Reactant of Route 6
Reactant of Route 6
Octafluorobiphenylene
Customer
Q & A

A: Octafluorobiphenylene features a planar biphenylene core, where two benzene rings are fused together with a four-membered ring, and all eight hydrogen atoms are replaced by fluorine atoms []. This structure is confirmed by X-ray crystallography [, ]. The 19F NMR spectrum of this compound is particularly interesting, as it provides insights into the electronic environment of the fluorine atoms and confirms the molecule's symmetry [].

A: this compound is explored as a building block for high-performance polymers. For instance, when incorporated into poly(arylene ether)s, it imparts high glass transition temperatures (above 279°C) and excellent thermal stability (decomposition temperatures exceeding 472°C) []. These properties make them attractive for applications requiring heat resistance, such as in advanced materials for electronics or aerospace.

A: Researchers have utilized this compound in the synthesis of polymers containing both azobenzene and azomethine units []. These polymers exhibit interesting photo-responsive behavior, undergoing changes in birefringence when exposed to UV and visible light. This property makes them potentially useful for applications like optical storage and controlling liquid crystal orientation [].

A: this compound exhibits reactivity with nucleophiles. For example, it undergoes nucleophilic substitution with methoxide ion, first at the 3-position and then at the 7-position []. The regioselectivity of these substitutions is influenced by the electronic effects of the fluorine atoms and the inherent reactivity of the different positions on the biphenylene core.

A: Yes, this compound serves as a valuable starting material for preparing other fluorinated compounds. It can be converted to heptafluoro-1-methoxybiphenylene and heptafluoro-2-methoxybiphenylene through a series of reactions involving potassium hydroxide and diazomethane []. This example highlights the potential of this compound as a versatile precursor in fluorine chemistry.

A: Researchers have successfully employed various polymerization techniques with this compound. One approach involves a palladium-catalyzed cross-dehydrogenative-coupling reaction with thiophene analogues to create donor-acceptor type π-conjugated polymers []. Another strategy utilizes decafluorobiphenyl and sodium indenide to generate a step-growth polymer, where indene units are linked by 4,4′-octafluorobiphenylene units [].

A: The rigid and planar structure of this compound significantly influences the properties of the polymers it forms. For example, in poly(azomethine)s, the presence of this compound contributes to high thermal stability and affects the polymer's optical properties []. The electron-withdrawing nature of the fluorine atoms also plays a role in dictating the polymer's overall electronic properties.

A: Computational methods are invaluable tools for studying this compound. Researchers utilize quantum chemical calculations to explore the singlet-triplet energy gap and diradical character of Chichibabin's hydrocarbon containing an this compound spacer []. These calculations help to explain the observed reactivity and properties of these systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.